Ethyl 5-amino-6-bromo-2-methylnicotinate

Description

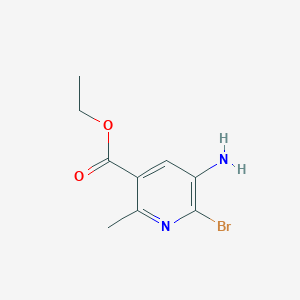

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-3-14-9(13)6-4-7(11)8(10)12-5(6)2/h4H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMKCVXAHVFSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855917 | |

| Record name | Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149388-64-6 | |

| Record name | Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-amino-6-bromo-2-methylnicotinate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₂O₂, with a molecular weight of approximately 232.05 g/mol. The compound features a pyridine ring substituted with an amino group and a bromine atom, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural features imply possible interactions with cellular pathways involved in tumor growth inhibition.

- Vasodilatory Effects : The compound's pharmacological profile suggests potential vasodilatory effects, which could be beneficial in treating cardiovascular diseases.

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various bacterial strains, demonstrating promising results .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The amino group enhances its ability to form hydrogen bonds, facilitating interactions with target biomolecules.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, often involving the following steps:

- Starting Materials : The synthesis typically begins with readily available nicotinic acid derivatives.

- Bromination : Bromination of the appropriate substrate introduces the bromine atom at the 6-position.

- Amination : Subsequent reaction with ammonia or amines introduces the amino group at the 5-position.

- Esterification : Finally, ethyl esterification is performed to yield the final product.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural similarity to ethyl 5-amino-6-bromo-2-methylnicotinate, as determined by molecular similarity indices (0–1 scale):

Physicochemical and Reactivity Differences

- Amino vs. Nitro Groups: The amino group in the target compound enhances nucleophilicity, enabling reactions like diazotization or coupling. In contrast, nitro-substituted analogs (e.g., Methyl 6-bromo-5-nitronicotinate) exhibit electron-withdrawing effects, reducing reactivity .

- Bromo vs. Chloro/Methoxy : Bromo’s larger atomic radius and polarizability make it more reactive in substitution reactions compared to chloro or methoxy groups .

- Ester Group Variations: Ethyl esters (e.g., target compound) generally hydrolyze slower than methyl esters (e.g., Methyl 6-amino-5-bromonicotinate), impacting bioavailability and synthetic pathways .

Pricing and Availability

This compound is priced at €778/1g, reflecting its complex synthesis (multiple substituents). Simpler analogs (e.g., methyl esters) are cheaper (e.g., Methyl 6-bromo-5-nitronicotinate at ~€200/1g estimated) .

Preparation Methods

Bromination

Bromination is a critical step to introduce the bromine atom at the 6-position (which corresponds to the 5-position in some naming conventions depending on substitution pattern). Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine.

Method using NBS:

2-amino-isonicotinic acid methyl ester is brominated with NBS, yielding 2-amino-5-bromoisonicotinic acid methyl ester with a crude yield of approximately 35%.Method using Bromine:

Bromine reacts with 2-amino-isonicotinic acid methyl ester to give the brominated product with a yield around 23% after purification.

These methods require careful control of reaction conditions to minimize by-products and improve selectivity.

Reduction and Amination

Reduction of nitro groups to amino groups is typically performed via catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation:

5-nitryl-2-methylpyridine is hydrogenated over Pd/C catalyst to obtain 5-amino-2-methylpyridine with high efficiency and selectivity.Chemical Reduction:

Reduction of 5-bromo-2-nitroisonicotinic acid methyl ester using iron powder in acetic acid/ethanol mixture yields 2-amino-5-bromoisonicotinic acid methyl ester.

Esterification

Esterification to form the ethyl ester is usually carried out by reacting the corresponding acid or acid chloride with ethanol under acidic conditions or by using thionyl chloride in methanol followed by transesterification:

Diazotization and Hydrolysis

Diazotization of the amino group followed by hydrolysis is used to introduce hydroxyl groups or to modify substitution patterns:

- 2-amino-5-bromoisonicotinic acid methyl ester undergoes diazotization with sodium nitrite at 0–40°C for 1–5 hours to yield hydroxy derivatives or to facilitate further transformations.

Industrial-Scale Preparation Method

A patented industrial method describes a mild and efficient process for preparing 5-bromo-2-methylpyridine intermediates, which can be further converted into Ethyl 5-amino-6-bromo-2-methylnicotinate:

Step 1: Condensation of diethyl malonate salts with 5-nitryl-2-chloropyridine, followed by acidic decarboxylation to yield 5-nitryl-2-methylpyridine.

Step 2: Catalytic hydrogenation of 5-nitryl-2-methylpyridine over Pd/C to obtain 5-amido-2-methylpyridine.

Step 3: Reaction of 5-amido-2-methylpyridine with acid, bromine, and sodium nitrite to introduce bromine and amino groups, yielding the brominated amino methylpyridine.

This method is noted for its mild conditions, high yields, and ease of operation, making it suitable for industrial production.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Conditions | Reagents/ Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Room temp, NBS or Br2 | N-bromosuccinimide or bromine | 23–35 | Requires purification by column chromatography |

| Reduction (Nitro to Amino) | Reflux in EtOH/AcOH, Fe powder or H2/Pd-C | Iron powder or Pd/C catalyst | High | Efficient conversion, mild conditions |

| Esterification | Reflux with SOCl2 in MeOH, then neutralize | Thionyl chloride, methanol | Moderate | Produces methyl ester intermediate |

| Diazotization & Hydrolysis | 0–40°C, 1–5 hours | Sodium nitrite, acidic medium | Variable | Controls substitution pattern |

| Industrial condensation | Mild acidic decarboxylation | Diethyl malonate, 5-nitryl-2-chloropyridine | High | Suitable for scale-up |

Research Findings and Optimization Notes

The bromination step is often the yield-limiting step due to side reactions; using NBS provides a cleaner reaction than elemental bromine but still requires optimization for scale-up.

Reduction using iron powder is economical but requires careful control of reaction time and temperature to avoid over-reduction or side products.

Catalytic hydrogenation offers cleaner reactions and higher selectivity but involves higher costs and safety considerations.

Esterification via thionyl chloride in methanol is a common method but may require subsequent purification steps to remove residual reagents.

The industrial method's advantage lies in its integrated approach combining condensation, hydrogenation, and bromination steps with better overall yield and simpler work-up.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-6-bromo-2-methylnicotinate, and how can reaction conditions be optimized?

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra for diagnostic peaks (e.g., ester carbonyl at ~165 ppm, aromatic protons at δ 7.5–8.5). Compare with ethyl 2-bromo-4-methylnicotinate (δ 1.4 ppm for ethyl CH₃, δ 8.25 ppm for pyridine protons) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., M⁺ at m/z 272/274 for Br isotopes) and fragmentation patterns .

- X-Ray Crystallography: Use SHELXL for structure refinement if single crystals are obtained. SHELX programs are robust for small-molecule crystallography .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group and bromine displacement .

- Decomposition Risks: Avoid moisture and strong bases (e.g., NaOH), which may cleave the ester or displace bromine. Monitor via periodic HPLC .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify biological activity?

Methodological Answer:

- Directed Ortho-Metalation: Use LiTMP to deprotonate the 2-methyl group, enabling electrophilic substitution at C4. Quench with iodine or aldehydes for diversification .

- Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to direct bromine or other substituents to C6 .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or catalytic cycles?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., bromine displacement by amines). Optimize geometries at B3LYP/6-311++G** .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using OPLS-AA force fields. Validate with experimental Arrhenius plots .

Table 2: Calculated Reactivity Parameters

| Reaction | ΔG‡ (kcal/mol) | Solvent Effect (kT) | Reference |

|---|---|---|---|

| Br displacement by NH₂ | 18.3 | DMF stabilizes TS |

Q. How does the bromine substituent influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?

Methodological Answer:

- Hammett Analysis: Compare σₚ values for Br (-0.23) vs. other substituents to assess electron-withdrawing effects on the pyridine ring .

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Br enhances hydrophobic binding in pocket residues .

Q. What analytical techniques resolve contradictions in reported spectral data for structurally similar analogs?

Methodological Answer:

- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating - couplings. For example, distinguish C5-amino from C6-bromo environments .

- High-Resolution MS: Differentiate isomers (e.g., bromo vs. chloro derivatives) with sub-ppm mass accuracy .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.